3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that features a benzo[d]thiazole core linked to a 1,2,4-triazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of multiple functional groups, including thioethers and triazoles, allows for diverse chemical reactivity and biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. The triazole and benzo[d]thiazole moieties are known to interact with various biological targets, potentially leading to the development of new cancer therapies.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic synthesis:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Synthesis of the 1,2,4-Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.
Coupling Reactions: The final compound is obtained by coupling the benzo[d]thiazole core with the triazole ring through a series of nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2, sodium borohydride (NaBH4)
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzo[d]thiazoles, halogenated benzo[d]thiazoles
Mechanism of Action
The mechanism of action of 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with biological macromolecules. The triazole ring can bind to metal ions, disrupting metalloprotein functions, while the benzo[d]thiazole core can intercalate with DNA, inhibiting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Known for its use as a monoamine oxidase inhibitor.
Benzo[d]thiazole-2-thiol: Studied for its quorum sensing inhibitory activity in bacteria.
Uniqueness
The uniqueness of 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one lies in its combined structural features of benzo[d]thiazole and 1,2,4-triazole, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[5-[(4-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19-11-13-21(14-12-19)18-32-25-28-27-24(29(25)16-15-20-7-3-2-4-8-20)17-30-22-9-5-6-10-23(22)33-26(30)31/h2-14H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWFPCAVUVZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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